(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid
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Overview
Description
(4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid is a synthetic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an aldose reductase inhibitor, which makes it relevant in the study of diabetic complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by fluorination and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts or resolution techniques to obtain the desired enantiomer. The process may also involve large-scale reactions under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium azide or organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an aldose reductase inhibitor, which is relevant in the treatment of diabetic complications.
Medicine: Investigated for its therapeutic potential in managing diabetes and its complications.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme aldose reductase. This enzyme is involved in the polyol pathway, which converts glucose to sorbitol. By inhibiting aldose reductase, the compound reduces the accumulation of sorbitol, which is implicated in diabetic complications. The molecular targets include the active site of aldose reductase, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Sorbinil: Another aldose reductase inhibitor with a similar spirocyclic structure.
Tolrestat: A different aldose reductase inhibitor with a distinct chemical structure.
Fidarestat: Another compound in the same class with different pharmacokinetic properties.
Uniqueness
(4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid is unique due to its specific spirocyclic structure and fluorine substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other aldose reductase inhibitors .
Properties
Molecular Formula |
C12H9FN2O5 |
---|---|
Molecular Weight |
280.21 g/mol |
IUPAC Name |
(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O5/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(16)17)10(18)14-11(19)15-12/h1-3,8H,4H2,(H,16,17)(H2,14,15,18,19)/t8?,12-/m0/s1 |
InChI Key |
XEEMHUAVPICJLP-MYIOLCAUSA-N |
Isomeric SMILES |
C1C(OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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